PIKfyve Biochemical IC50 of CAS 1234921-21-1 vs. the Clinical-Stage PIKfyve Inhibitor Apilimod
In a biochemical PIKfyve inhibition assay run by Cama Biosciences, the target compound produced an IC50 of 5.75 µM, whereas the published IC50 of apilimod (STA-5326) against PIKfyve is 0.014 µM, representing a 411-fold difference in potency [1]. This magnitude of difference indicates that CAS 1234921-21-1 is a substantially weaker PIKfyve inhibitor and should not be used as a substitute for apilimod in PIKfyve-dependent cellular models. A second lot of the compound yielded an IC50 of 10 µM in the same assay, confirming the reproducible weak inhibitory profile [1].
| Evidence Dimension | PIKfyve biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | 5.75 µM (5,750 nM); replicate 10 µM (10,000 nM) |
| Comparator Or Baseline | Apilimod (STA-5326) IC50: 0.014 µM (14 nM) |
| Quantified Difference | 411-fold less potent (5,750 nM / 14 nM) |
| Conditions | Biochemical PIKfyve assay, Cama Biosciences proprietary methodology based on phosphorylation of PtdIns3P |
Why This Matters
For researchers procuring a PIKfyve chemical probe, the 411-fold difference in IC50 against apilimod directly disqualifies this compound as a potent PIKfyve probe and defines its niche as a weak-binding control or a scaffold for optimization.
- [1] BindingDB Entry BDBM645410. PIKfyve Biochemical Assay data from US Patent US20240016810, Compound TABLE 16.23. IC50: 5.75E+3 nM; IC50: 1.00E+4 nM. BindingDB.org. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=645410 (accessed 2026-05-09). View Source
